4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde

Catalog No.
S14105505
CAS No.
M.F
C7H7NO3S
M. Wt
185.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde

Product Name

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde

IUPAC Name

4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

InChI

InChI=1S/C7H7NO3S/c9-3-5-6(8-4-12-5)7-10-1-2-11-7/h3-4,7H,1-2H2

InChI Key

KDLZETODBXRCSL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=C(SC=N2)C=O

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is an organic compound characterized by its unique structural features, which include a dioxolane ring and a thiazole ring. The molecular formula of this compound is C7_7H7_7NO3_3S, with a molecular weight of 185.20 g/mol. Its IUPAC name reflects its complex structure, which integrates both heterocyclic components, making it a versatile building block in organic synthesis .

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using agents like potassium permanganate or chromium trioxide.
  • Reduction: The aldehyde can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminium hydride.
  • Substitution: The thiazole ring can participate in nucleophilic substitution reactions where halogenated derivatives are replaced by nucleophiles like amines or thiols .

Common Reagents and Conditions

Reaction TypeReagentsProducts Formed
OxidationPotassium permanganate, chromium trioxideCarboxylic acids
ReductionSodium borohydride, lithium aluminium hydrideAlcohols
SubstitutionHalogenated derivatives, amines, thiolsVarious substituted thiazole derivatives

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde has been investigated for its potential biological activities. It exhibits antimicrobial and antifungal properties, making it a subject of interest in medicinal chemistry. Its mechanism of action may involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity . This compound has been explored as a pharmacophore in drug design due to its unique structural features.

The synthesis of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde typically involves several synthetic routes:

  • Dioxolane Formation: A suitable aldehyde reacts with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring.
  • Thiazole Formation: The thiazole component can be synthesized through cyclization reactions involving thiourea and α-haloketones or other appropriate precursors.
  • Final Assembly: The final product is obtained through further functionalization and purification steps .

Industrial Production

For industrial applications, continuous flow reactors and optimized reaction conditions are often employed to enhance the efficiency and yield of the synthesis process. Catalysts and solvents are selected to minimize environmental impact while ensuring safety .

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde serves multiple purposes across various fields:

  • Organic Synthesis: Acts as a building block for more complex molecules.
  • Medicinal Chemistry: Investigated for its potential therapeutic properties.
  • Material Science: Utilized in developing new materials with specific properties like polymers and coatings .

Research has indicated that 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde interacts with various molecular targets due to its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential therapeutic effects. Additionally, the thiazole ring may interact with enzymes and receptors, modulating their activity .

Several compounds share structural similarities with 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehydeContains bromine; similar dioxolane and thiazole ringsExhibits different reactivity due to bromine
2-Bromo-4-(1,3-dioxolan-2-yl)pyridinePyridine ring instead of thiazoleDifferent electronic properties due to nitrogen
2-Bromo-4-(1,3-dioxolan-2-yl)phenolContains a phenol groupVariations in biological activity compared to thiazoles

Uniqueness

The uniqueness of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde lies in its specific combination of a dioxolane ring and a thiazole ring along with an aldehyde functional group. This combination confers distinct chemical reactivity and potential biological activity that differentiate it from other similar compounds .

Dioxolane Ring Formation via Acid-Catalyzed Acetalization

The dioxolane ring is typically synthesized through acid-catalyzed acetalization, where ethylene glycol reacts with aldehydes under acidic conditions. For 4-(1,3-dioxolane-2-yl)-1,3-thiazole-5-carbaldehyde, formaldehyde or its derivatives serve as the carbonyl precursor. The reaction proceeds via nucleophilic attack of ethylene glycol’s hydroxyl groups on the protonated aldehyde, followed by dehydration to form the cyclic acetal.

Reaction Conditions and Catalysts

  • Catalysts: Sulfuric acid, hydrochloric acid, or acid ion exchangers are commonly employed. For example, hydrochloric acid (0.1 mol%) in methanol achieves >90% conversion at ambient temperature.
  • Solvents: Methanol or aqueous formaldehyde solutions are preferred due to their compatibility with acid catalysts.
  • Temperature: Reactions proceed efficiently at 50°C but remain viable at temperatures as low as −60°C.
Acid CatalystConversion (%)Temperature (°C)Reaction Time (min)
HCl (0.1 mol%)932520
H₂SO₄ (0.1 mol%)932520
CF₃COOH (0.1 mol%)932520

The choice of acid influences reaction kinetics, with strong mineral acids (e.g., H₂SO₄, HCl) outperforming weak acids like acetic acid.

Thiazole Core Construction Through Hantzsch-Type Cyclization

The thiazole ring is synthesized via the Hantzsch thiazole synthesis, which involves condensation of thioamides with α-halo carbonyl compounds. For this compound, a prefunctionalized aldehyde-bearing precursor reacts with thioacetamide or its derivatives.

Mechanistic Pathway

  • Nucleophilic Attack: The thioamide’s sulfur attacks the α-halo carbonyl compound, forming a thioether intermediate.
  • Cyclization: Intramolecular dehydration yields the thiazole ring.
  • Functionalization: Subsequent oxidation or substitution introduces the aldehyde group at the 5-position.

Optimization Parameters

  • Reagents: Chloroacetoacetanilide and thioacetamide in acetonitrile at 65–70°C achieve high yields.
  • Solvents: Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Exact Mass

185.01466426 g/mol

Monoisotopic Mass

185.01466426 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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